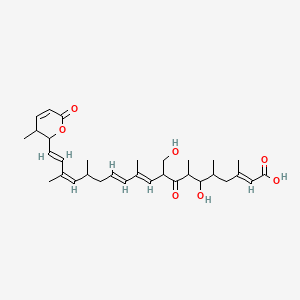

卡祖霉素B

描述

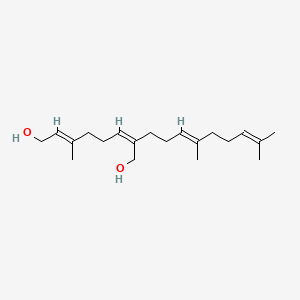

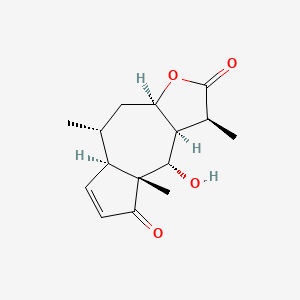

卡祖霉素 B 是一种新型抗肿瘤抗生素,从放线菌属菌株链霉菌 sp. No. 81-484 的发酵液中分离得到。 它属于 leptomycin 家族,对多种癌细胞系表现出强效的细胞毒活性 。 卡祖霉素 B 的分子式为 C32H46O7,分子量为 542 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Kazusamycin B interacts with various enzymes and proteins in biochemical reactions. It has been found to halt the cell cycle at the G1 phase and induce nuclear condensation in L1210 cells

Cellular Effects

In terms of cellular effects, Kazusamycin B has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of tumor cells when cultured in the presence of Kazusamycin B for 72 hours . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Kazusamycin B change over time in laboratory settings. For instance, it has been observed that the compound arrests synchronized L1210 cells at the G1 phase . More detailed information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not yet available.

Metabolic Pathways

While it is known that the compound is a bacterial metabolite

准备方法

化学反应分析

反应类型: 卡祖霉素 B 会发生各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂 。 取代反应通常涉及甲醇钠等亲核试剂 .

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,卡祖霉素 B 的氧化可以产生羟基化衍生物,而还原可以产生脱氧化合物 .

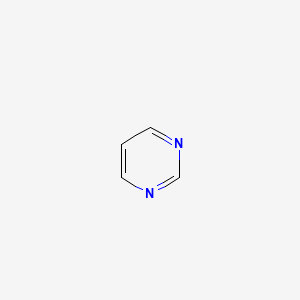

相似化合物的比较

卡祖霉素 B 与 leptomycin 家族的其他成员相似,例如 Leptomycin A 和 Leptomycin B 。 这些化合物具有相似的物理化学和生物学特征,包括它们抑制核输出的能力 。 卡祖霉素 B 在其特定的分子结构方面是独特的,与 Leptomycin B 相比,它包含一个额外的氧原子 。 这种结构差异有助于其独特的生物活性及效力 .

类似化合物的列表:- Leptomycin A

- Leptomycin B

- Glidobactin A

- Glidobactin B

- Glidobactin C

卡祖霉素 B 因其强大的抗肿瘤活性及独特的机制而脱颖而出,使其成为科学研究和潜在治疗应用的宝贵化合物。

属性

IUPAC Name |

(2E,10E,12E,16Z,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQHBJFDAPXZJM-BBHORLQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C=CC(=O)OC1/C=C/C(=C\C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107140-30-7 | |

| Record name | PD 124895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107140307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

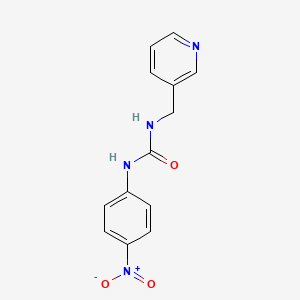

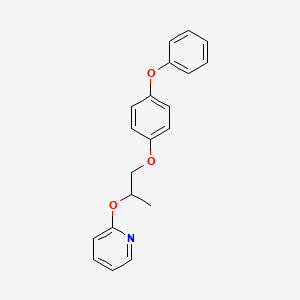

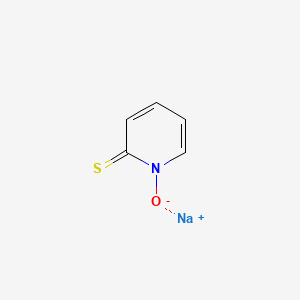

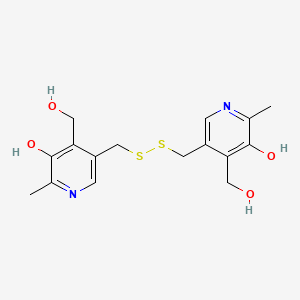

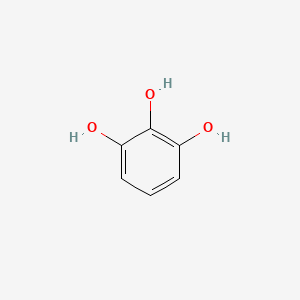

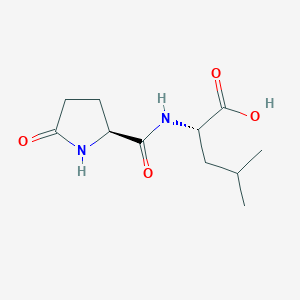

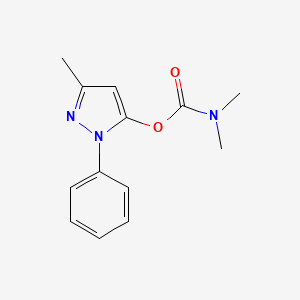

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。